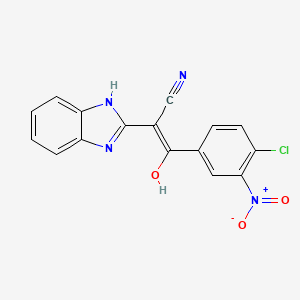
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone, also known as AG-024322, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent and selective inhibitor of cyclin-dependent kinase (CDK) 7, a key regulator of the cell cycle and transcription. In
Wirkmechanismus
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone binds to the ATP-binding site of CDK7, preventing its activation and subsequent phosphorylation of downstream targets. This results in the inhibition of transcription initiation and cell cycle progression. 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has also been shown to induce apoptosis in cancer cells, further contributing to its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has been shown to have a potent and selective inhibitory effect on CDK7, with minimal off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has been shown to inhibit tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, its high cost and limited availability can be a limitation for some research groups. Additionally, the lack of a suitable biomarker for CDK7 inhibition can make it difficult to assess the efficacy of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone in preclinical studies.
Zukünftige Richtungen
There are several future directions for the development and application of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone. One potential direction is the combination of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone with other chemotherapeutic agents for improved efficacy. Another direction is the development of a suitable biomarker for CDK7 inhibition, which would facilitate the assessment of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone in preclinical and clinical studies. Additionally, the exploration of other potential therapeutic applications for 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone, such as in inflammatory or neurodegenerative diseases, could expand its potential impact in the field of medicine.
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone is a promising small molecule inhibitor with potential as a cancer therapeutic agent. Its potency, selectivity, and favorable pharmacokinetic profile make it an attractive option for scientific research. Further exploration of its mechanism of action, biochemical and physiological effects, and future directions will contribute to its potential impact in the field of medicine.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential as a cancer therapeutic agent. CDK7 plays a critical role in transcription initiation and regulation, making it an attractive target for cancer therapy. 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-3-10-9-14(19)18-15(16-10)17-11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8-9H,2-3,6-7H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZLCBKRPEGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3720581.png)
![2-[(1,3-benzothiazol-2-ylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B3720583.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3720584.png)
![ethyl 2-[(2,3-dimethylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B3720588.png)


![1-(4-ethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B3720633.png)
![ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate](/img/structure/B3720636.png)
![N-(3-chlorophenyl)-4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-1-piperidinecarbothioamide](/img/structure/B3720655.png)
![5-isobutyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3720666.png)
![2-(2-furyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3720674.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-phenylacrylate](/img/structure/B3720682.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3720698.png)